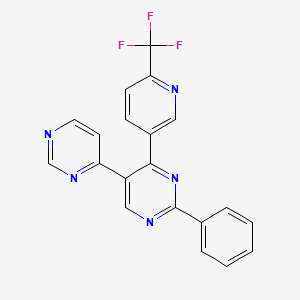
Beryllium;dioxido(oxo)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium;dioxido(oxo)silane, also known as beryllium aluminum silicate, is a compound with the molecular formula Al2Be3O18Si6. It is commonly found in nature as the mineral beryl, which includes varieties such as emerald and aquamarine. This compound is notable for its unique properties, including its high melting point and low density, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beryllium;dioxido(oxo)silane typically involves the reaction of beryllium oxide with silicon dioxide under high-temperature conditions. The reaction can be represented as:
3BeO+6SiO2→Be3Si6O18
This process requires temperatures exceeding 1000°C to facilitate the formation of the compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of beryl from mineral ores. The extracted beryl is then subjected to high-temperature processing to obtain the desired compound. This method is widely used due to the abundance of beryl in nature and the efficiency of the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions: Beryllium;dioxido(oxo)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and silicon dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Substitution reactions involve the replacement of beryllium or silicon atoms with other elements.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.
Substitution: Reagents like halogens or alkali metals can facilitate substitution reactions.
Major Products:
Oxidation: Beryllium oxide (BeO) and silicon dioxide (SiO2).
Reduction: Elemental beryllium and silicon.
Substitution: Various substituted beryllium or silicon compounds.
Wissenschaftliche Forschungsanwendungen
Beryllium;dioxido(oxo)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other beryllium and silicon compounds.
Medicine: Investigated for its potential use in medical imaging and diagnostic tools.
Wirkmechanismus
The mechanism of action of beryllium;dioxido(oxo)silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets cellular proteins and enzymes, leading to alterations in their function.
Pathways Involved: It can influence oxidative stress pathways, leading to changes in cellular metabolism and signaling
Vergleich Mit ähnlichen Verbindungen
Beryllium Oxide (BeO): Similar in terms of beryllium content but lacks the silicon component.
Silicon Dioxide (SiO2): Contains silicon but no beryllium.
Beryllium Aluminum Silicate (Beryl): A naturally occurring mineral with similar composition.
Uniqueness: Beryllium;dioxido(oxo)silane is unique due to its combination of beryllium and silicon, which imparts distinct physical and chemical properties. Its high melting point, low density, and ability to undergo various chemical reactions make it valuable in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
BeO3Si |
|---|---|
Molekulargewicht |
85.095 g/mol |
IUPAC-Name |
beryllium;dioxido(oxo)silane |
InChI |
InChI=1S/Be.O3Si/c;1-4(2)3/q+2;-2 |
InChI-Schlüssel |
PDKFNARGSGTPNM-UHFFFAOYSA-N |
Kanonische SMILES |
[Be+2].[O-][Si](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


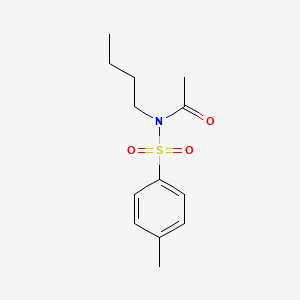

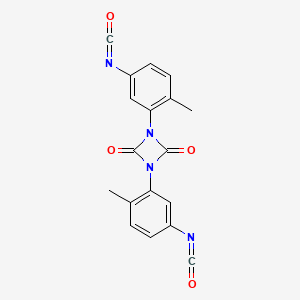
![D-[1-14C]Galactose](/img/structure/B13797700.png)
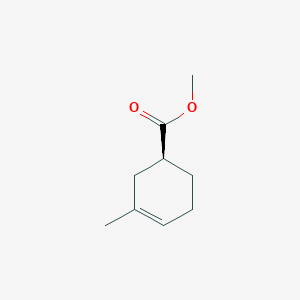

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
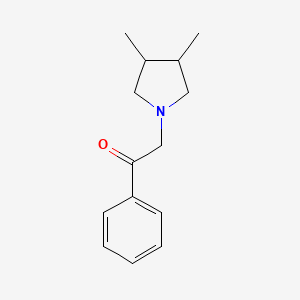
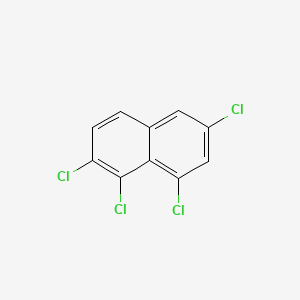
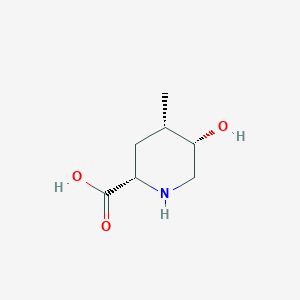

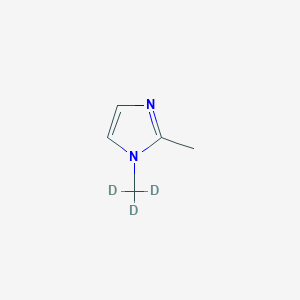
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
